![molecular formula C10H11N3O B1286930 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016705-98-8](/img/structure/B1286930.png)
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the rearrangement of 5-arylisoxazole-3-hydroxamic acids in the presence of aqueous KOH to form 3,4-substituted 1,2,5-oxadiazoles . Another method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is reported using a Ugi-4CR/aza-Wittig sequence, which is a one-pot, four-component condensation reaction that provides an efficient alternative to traditional synthesis methods . Additionally, the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains has been described, where hydrazides are reacted with dodecyl isocyanate followed by cyclization to yield the desired products .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed through various spectroscopic techniques. For instance, the structure of a 1,3,4-oxadiazole derivative with a 2,5-dimethylphenyl substituent was confirmed by single crystal X-ray analysis . Similarly, the structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions. For example, the reaction of 1,3,4-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a pyrrol substituent . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their substituents. For instance, the introduction of a tetrazole moiety can lead to the formation of energetic material precursors with specific crystallographic properties and sensitivity to impact and friction . The presence of long alkyl chains can also affect the lipophilicity and potential biological activity of these compounds, as seen in the moderate dual inhibition of acetyl- and butyrylcholinesterase by certain 5-aryl-1,3,4-oxadiazol-2-amines .
Scientific Research Applications
Therapeutic Applications
Antimicrobial and Anticancer Activities
1,3,4-Oxadiazole derivatives have been extensively researched for their antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antituberculous, antimalarial, and anticancer effects. The heterocyclic systems containing a 1,3,4-oxadiazole nucleus are particularly significant for their antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, showcasing the potential for biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles (Karpenko, Panasenko, & Knysh, 2020).
Metal-Ion Sensing and Photoluminescent Applications
1,3,4-Oxadiazoles also find applications in metal-ion sensing due to their high photoluminescent quantum yield and excellent thermal and chemical stability. These properties make 1,3,4-oxadiazole derivatives suitable for use as chemosensors for various metal ions, highlighting their versatility beyond pharmacological applications (Sharma, Om, & Sharma, 2022).
Drug Development and Bioisosteres
The 1,3,4-oxadiazole nucleus is a crucial structural unit in the development of new medicinal agents. Its incorporation into compounds has led to the discovery of drugs with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The oxadiazole core acts as a bioisostere for carboxylic acids, carboxamides, and esters, playing a significant role in the rational design of new drug candidates (Rana, Salahuddin, & Sahu, 2020).
Future Directions
properties
IUPAC Name |
5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSDCDUIGPFCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(O2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602669 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016705-98-8 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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